

Spectroscopic Data of (-)-2-Chlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

[Get Quote](#)

Introduction

(-)-2-Chlorooctane is the levorotatory enantiomer of the chiral alkyl halide 2-chlorooctane. As a chiral molecule, its interaction with plane-polarized light is a defining characteristic, but its fundamental spectroscopic properties (NMR, IR, MS) in an achiral environment are identical to its dextrorotatory enantiomer, (+)-2-chlorooctane, and consequently, the racemic mixture. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorooctane, along with detailed experimental protocols relevant for its analysis. The data presented is sourced from public databases and is representative of racemic 2-chlorooctane, unless otherwise specified. For chiral-specific analysis, such as the determination of enantiomeric excess, specific chiral methodologies are required.

Data Presentation

The following tables summarize the key spectroscopic data for 2-chlorooctane.

Table 1: ^1H NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.07	Sextet	1H	H-2 (CHCl)
~1.70	Multiplet	2H	H-3 (CH ₂)
~1.52	Doublet	3H	H-1 (CH ₃)
~1.30	Multiplet	8H	H-4, H-5, H-6, H-7 (CH ₂)
~0.89	Triplet	3H	H-8 (CH ₃)

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 2: ^{13}C NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift (δ) ppm	Assignment
~62.5	C-2 (CHCl)
~39.5	C-3
~31.7	C-6
~29.1	C-5
~26.4	C-4
~25.2	C-1
~22.6	C-7
~14.0	C-8

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 3: IR Spectroscopic Data for 2-Chlorooctane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (CH ₂)
1378	Medium	C-H bending (CH ₃)
~1300-1150	Medium	C-H wagging (-CH ₂ X)
~850-550	Medium-Strong	C-Cl stretching

Note: The IR spectrum of a liquid film of 2-chlorooctane will show these characteristic peaks. The C-Cl stretch is a key diagnostic band for alkyl halides.[\[1\]](#)

Table 4: Mass Spectrometry Data for 2-Chlorooctane

m/z	Relative Intensity (%)	Assignment
148/150	Low	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
112	Moderate	[M - HCl] ⁺
91	Moderate	[C ₇ H ₁₁] ⁺
70	High	[C ₅ H ₁₀] ⁺
57	High	[C ₄ H ₉] ⁺ (Base Peak)
55	High	[C ₄ H ₇] ⁺
43	High	[C ₃ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Note: The mass spectrum of 2-chlorooctane will exhibit a characteristic M/M+2 isotope pattern for chlorine-containing fragments in a roughly 3:1 ratio.[\[2\]](#)[\[3\]](#) The fragmentation pattern is dominated by the loss of HCl and the formation of stable carbocations.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation of **(-)-2-chlorooctane**.

Methodology:

- Sample Preparation: A sample of **(-)-2-chlorooctane** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard pulse-acquire sequence is used.
 - Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to TMS.

For Chiral Analysis (Enantiomeric Excess Determination): To distinguish between the enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used.^[4] This creates diastereomeric complexes that will have distinct NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **(-)-2-chlorooctane** to identify its functional groups.

Methodology:

- Sample Preparation (Neat Liquid): As **(-)-2-chlorooctane** is a liquid at room temperature, the simplest method is to run a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the spectrometer's sample compartment.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(-)-2-chlorooctane**.

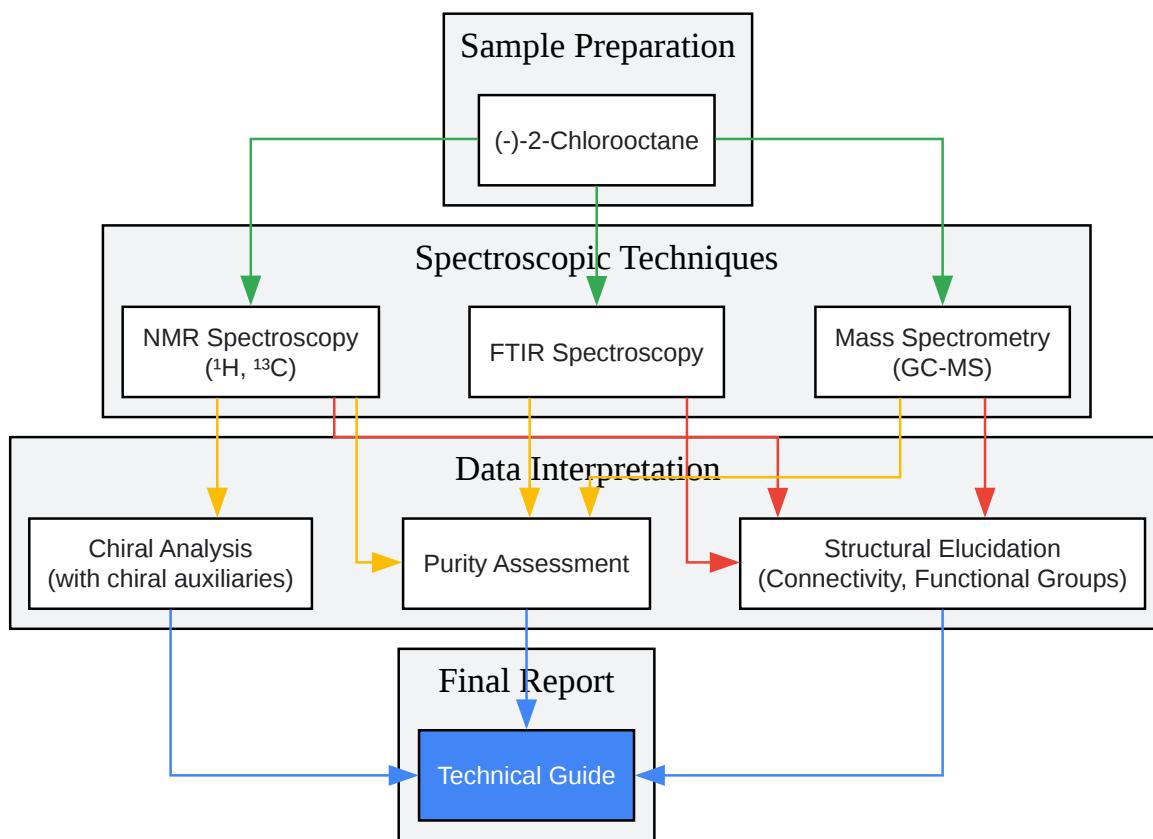
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation: A dilute solution of **(-)-2-chlorooctane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Gas Chromatography:
 - Injector: A small volume (e.g., 1 μ L) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.
 - Column: A capillary column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is used.
 - Oven Program: A temperature program is used to separate the components of the sample. For example, the oven temperature could be held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.
 - Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments plotted against their m/z values. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

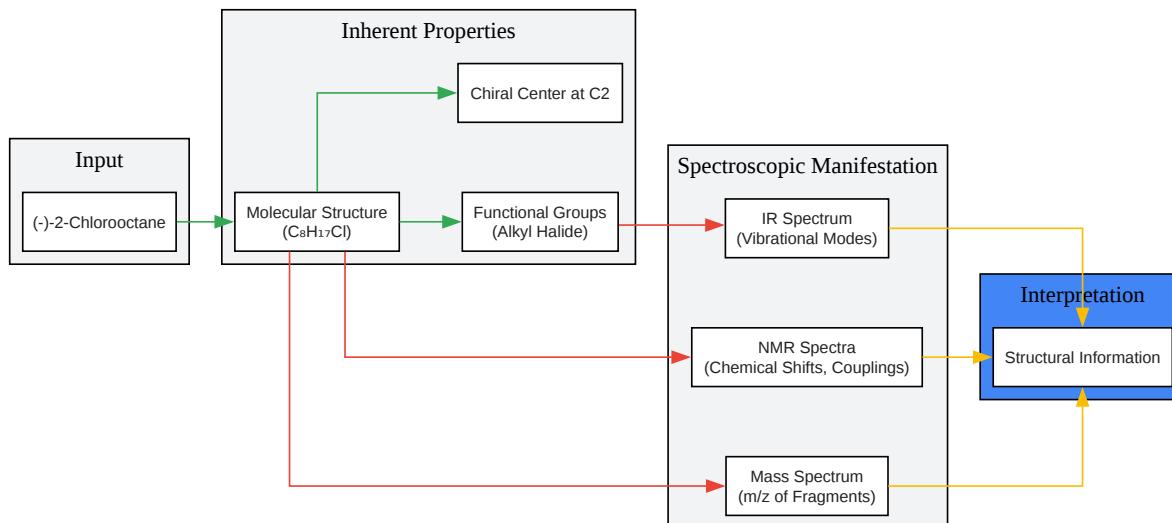
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral compound like **(-)-2-Chlorooctane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(-)-2-Chlorooctane**.



[Click to download full resolution via product page](#)

Caption: Relationship between molecular properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. C4H9Cl CH₃CHClCH₂CH₃ mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of (-)-2-Chlorooctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12771515#2-chlorooctane-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com